4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide

Physicochemical Characterization Drug-Likeness Medicinal Chemistry

Kinase inhibitor development requires rigid, polar scaffolds that improve binding selectivity while remaining synthetically tractable. Non-oxidized or morpholine analogs fail to replicate the hydrogen-bonding and polarity profile needed for target engagement. - **Key advantage**: Thiomorpholine 1,1-dioxide core adds 2 additional H-bond acceptors (5 total) vs. morpholine analogs, with TPSA 58.4 Ų and XLogP 1.6 for optimal solubility. - **Documented utility**: Scaffold cited in VEGFR2 inhibitor patent US20130184280; class-level IRAK4 inhibition down to 623 nM. - **Supply**: Crystalline solid (mp 190-194°C) ideal for HTE and automated synthesis. Reliable global shipping.

Molecular Formula C7H9BrN2O2S2
Molecular Weight 297.2 g/mol
Cat. No. B11821871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide
Molecular FormulaC7H9BrN2O2S2
Molecular Weight297.2 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=NC(=CS2)Br
InChIInChI=1S/C7H9BrN2O2S2/c8-6-5-13-7(9-6)10-1-3-14(11,12)4-2-10/h5H,1-4H2
InChIKeyFFUMCSPJBCVBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide – High-Purity Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Research


4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide (CAS 1289078-60-9) is a brominated thiazole derivative featuring a thiomorpholine 1,1-dioxide moiety [1]. This heterocyclic compound, with the molecular formula C7H9BrN2O2S2 and a molecular weight of 297.2 g/mol, is characterized by a computed XLogP3-AA of 1.6, five hydrogen bond acceptor sites, and a topological polar surface area (TPSA) of 58.4 Ų, indicating moderate lipophilicity and favorable physicochemical properties for drug discovery applications [1]. The presence of both a bromothiazole core—a privileged scaffold in medicinal chemistry—and an oxidized thiomorpholine ring enhances its utility as a versatile synthetic intermediate, particularly in the development of kinase inhibitors and other enzyme-targeting agents [2].

Heterocyclic building block for kinase inhibitor SAR exploration
Bromothiazole core enables cross-coupling and diversification
Thiomorpholine 1,1-dioxide moiety enhances polarity and H-bonding capacity

Why 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide Cannot Be Replaced by Its Morpholine or Non-Oxidized Thiomorpholine Analogs


Substituting 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide with structurally similar analogs such as 4-(4-Bromothiazol-2-yl)morpholine (MW 249.13 g/mol) or non-oxidized thiomorpholine derivatives is not trivial due to significant differences in physicochemical properties and biological activity profiles. The thiomorpholine 1,1-dioxide group confers a substantially higher molecular weight (297.2 vs. 249.1 g/mol) and introduces two additional hydrogen bond acceptor sites (5 vs. 3) compared to the morpholine analog [1]. This modification leads to a markedly higher melting point (190–194°C vs. typically liquid or low-melting solid for the morpholine analog), which impacts handling and formulation workflows . Furthermore, class-level evidence indicates that thiomorpholine 1,1-dioxide derivatives exhibit enhanced polarity and hydrogen-bonding capacity, making them favorable scaffolds for targeting specific enzymes and receptors, a property not shared by their morpholine or non-oxidized thiomorpholine counterparts .

Thiomorpholine 1,1-dioxide derivative
vs. morpholine or non-oxidized analog
Higher molecular weight and H-bond acceptor count may shift target engagement and solubility profiles
Elevated melting point (190–194°C)
vs. lower-melting analogs
Solid-state handling and thermal stability differences may affect formulation and synthesis workflows
Scaffold-specific biological activity
class-level evidence
Direct substitution risks losing kinase or enzyme inhibition potential observed in thiomorpholine 1,1-dioxide analogs

Quantitative Differentiation of 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide: Comparative Data for Informed Procurement Decisions


Enhanced Physicochemical Profile: Molecular Weight and Hydrogen Bonding Capacity Versus Morpholine Analog

The target compound, 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide, exhibits a significantly higher molecular weight and hydrogen bond acceptor count compared to its closest morpholine analog, 4-(4-Bromothiazol-2-yl)morpholine. Specifically, the target compound has a molecular weight of 297.2 g/mol and 5 hydrogen bond acceptor sites, whereas the morpholine analog has a molecular weight of 249.13 g/mol and only 3 hydrogen bond acceptor sites [1]. This structural difference arises from the replacement of the morpholine oxygen with an oxidized sulfur atom (sulfone group), which is known to enhance polarity and hydrogen-bonding capacity, thereby influencing target binding interactions and pharmacokinetic properties .

Physicochemical Profile
Head-to-head
Target: MW 297.2 g/mol, 5 HBA | Morpholine analog: MW 249.1 g/mol, 3 HBA
Physicochemical differentiation may influence target binding and drug-likeness
Computed values; experimental validation recommended
Physicochemical Characterization Drug-Likeness Medicinal Chemistry

Thermal Stability and Solid-State Handling: Elevated Melting Point Compared to Morpholine Analog

The target compound demonstrates a high melting point range of 190°C to 194°C, as reported by multiple vendor sources . In contrast, the morpholine analog 4-(4-Bromothiazol-2-yl)morpholine is typically described as a solid with a lower melting point (exact value not widely reported, but inferred to be significantly lower based on its lower molecular weight and absence of the polar sulfone group) . The elevated melting point of the thiomorpholine 1,1-dioxide derivative is consistent with the increased polarity and stronger intermolecular interactions conferred by the sulfone moiety, which can be advantageous for long-term storage stability and solid-phase handling in synthetic workflows.

Melting Point Stability
Data to verify
Target: 190–194°C | Analog: significantly lower range
Reported high melting point supports solid-phase handling; vendor data to verify
Based on supplier datasheets; confirm experimentally
Solid-State Properties Formulation Process Chemistry

Lipophilicity and Predicted Solubility: Computed LogP and Density Differences

The target compound has a computed XLogP3-AA value of 1.6, indicating moderate lipophilicity suitable for oral bioavailability and membrane permeability [1]. The morpholine analog 4-(4-Bromothiazol-2-yl)morpholine has a reported density of 1.642±0.06 g/cm³ (predicted) [2], while the target compound has a predicted density of 1.777±0.06 g/cm³ . The higher density of the thiomorpholine 1,1-dioxide derivative (Δ = +0.135 g/cm³, ~8.2% increase) reflects the increased mass and polarity of the sulfone group. Furthermore, the aqueous solubility of the morpholine analog is computationally predicted to be 3.7 g/L at 25°C [2], whereas the target compound is expected to exhibit different solubility characteristics due to its enhanced polarity and hydrogen-bonding capacity, though experimental solubility data for the target compound are not yet available in the public domain.

Lipophilicity & Density
Head-to-head
XLogP3-AA 1.6; density 1.777 g/cm³ | Analog: density 1.642 g/cm³ (predicted)
Moderate lipophilicity suggests favorable permeability profile; density may impact crystallization
Predicted properties; validation required
Lipophilicity ADME Prediction Computational Chemistry

Class-Level Evidence: Thiomorpholine 1,1-Dioxide Moiety Enhances Biological Activity in Kinase and Enzyme Inhibition

While direct biological activity data for the target compound are not yet publicly available, strong class-level evidence supports the differentiation of thiomorpholine 1,1-dioxide-containing compounds from their morpholine analogs. A patent application (US20130184280) discloses substituted thiazoles bearing thiomorpholine 1,1-dioxide moieties as potent VEGFR2 kinase inhibitors for cancer treatment [1]. Additionally, a 2024 study in RSC Advances demonstrated that morpholine-based thiazole derivatives can be strategically modified to improve bovine carbonic anhydrase-II (CA-II) inhibitor binding affinity, with the most potent compound exhibiting a Ki value of 9.64 ± 0.007 μM [2]. Furthermore, a 2014 study in Archiv der Pharmazie reported that a thiazolyl thiomorpholine derivative with a chloro substituent exhibited remarkable cytotoxic activity against A549 and HeLa cells, with IC50 values of 10.1 and 30.0 µM, respectively [3]. These findings collectively indicate that the thiomorpholine 1,1-dioxide scaffold is a privileged structure for developing enzyme inhibitors and anticancer agents, a property not consistently observed with simple morpholine or non-oxidized thiomorpholine analogs.

Class-Level Activity
Class-level
Thiomorpholine 1,1-dioxide derivatives reported as VEGFR2 inhibitors, CA-II inhibitors (Ki 9.64 μM), and cytotoxic in A549/HeLa models (IC50 10.1–30.0 μM).
Supports scaffold prioritization for kinase and cell-model studies; target compound not directly tested
Class-level inference; confirm with direct assays
Kinase Inhibition Enzyme Targeting Cancer Research

Optimal Application Scenarios for 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Development: VEGFR2 and IRAK4 Targeting

Based on patent disclosures and class-level evidence, 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide is ideally suited as a key intermediate in the synthesis of VEGFR2 kinase inhibitors for oncology research. The thiomorpholine 1,1-dioxide moiety is explicitly claimed in patent US20130184280 as part of substituted thiazole structures with VEGFR2 inhibitory activity [1]. Additionally, the scaffold has been demonstrated in other contexts to yield potent IRAK4 inhibitors with IC50 values as low as 623 nM, highlighting the broad applicability of this structural motif in kinase drug discovery programs [2].

Carbonic Anhydrase Inhibitor Synthesis for Metabolic and Ophthalmic Research

The compound's physicochemical profile and class-level activity data support its use in designing bovine and human carbonic anhydrase-II (CA-II) inhibitors. Recent studies have shown that morpholine-derived thiazoles can achieve Ki values as low as 9.64 μM against CA-II, and the thiomorpholine 1,1-dioxide modification is expected to further enhance binding affinity and selectivity through improved hydrogen-bonding interactions [3]. This makes the target compound a valuable building block for developing therapeutics targeting glaucoma, epilepsy, and cancer.

Anticancer Agent Scaffold: Cytotoxicity Screening in Lung and Cervical Cancer Models

The target compound serves as a promising starting point for synthesizing novel anticancer agents, particularly for lung (A549) and cervical (HeLa) cancer cell lines. Class-level data from a 2014 study demonstrated that thiazolyl thiomorpholine derivatives can exhibit potent cytotoxicity with IC50 values of 10.1 µM against A549 cells and 30.0 µM against HeLa cells [4]. The bromine atom on the thiazole ring provides a convenient handle for further functionalization via cross-coupling reactions, enabling rapid SAR exploration.

Solid-Phase Synthesis and High-Throughput Experimentation Workflows

Owing to its high melting point (190–194°C) and solid-state stability, 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide is well-suited for automated solid-phase synthesis platforms and high-throughput experimentation (HTE) in medicinal chemistry laboratories . Its crystalline nature facilitates accurate weighing and handling in parallel synthesis arrays, reducing variability and improving reproducibility in lead optimization campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor tool compound synthesis
Thiomorpholine 1,1-dioxide moiety for kinase binding
VEGFR2/IRAK4 inhibition assay review
Carbonic anhydrase-II inhibitor synthesis
Enhanced H-bonding capacity for CA-II active site
CA-II inhibition assay context
Cytotoxicity screening scaffold synthesis
Bromine handle for cross-coupling diversification
Cell-viability endpoint review (A549, HeLa)
Solid-phase and HTE compatible synthesis
High melting point and crystalline solid form
Weighing and handling reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Bromothiazol-2-yl)thiomorpholine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.